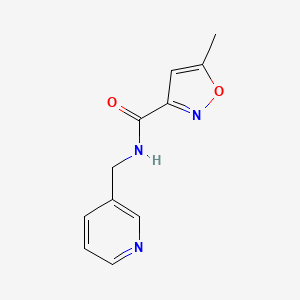![molecular formula C11H16N4O3S B5888617 3-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}-2,4-pentanedione](/img/structure/B5888617.png)
3-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}-2,4-pentanedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}-2,4-pentanedione is a chemical compound used in scientific research for various purposes. This compound is also known as DMTS or 3-(4,6-dimethoxy-1,3,5-triazin-2-yl)-thio)pentane-2,4-dione.
作用机制
The mechanism of action of 3-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}-2,4-pentanedione involves the activation of carboxylic acids for the formation of peptide bonds. DMTS reacts with carboxylic acids to form an active intermediate, which reacts with amino groups of peptides to form peptide bonds.
Biochemical and Physiological Effects:
3-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}-2,4-pentanedione does not have any known biochemical or physiological effects.
实验室实验的优点和局限性
The advantages of using 3-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}-2,4-pentanedione in lab experiments are:
1. High Yield: DMTS is a highly efficient activating agent for peptide synthesis. It provides high yields of peptide products.
2. Easy to Use: DMTS is easy to use and does not require any special handling or storage conditions.
The limitations of using 3-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}-2,4-pentanedione in lab experiments are:
1. Toxicity: DMTS is toxic and can cause skin irritation and respiratory problems if not handled properly.
2. Limited Solubility: DMTS has limited solubility in water and may require the use of organic solvents for its use in lab experiments.
未来方向
1. Development of New Activating Agents: There is a need for the development of new activating agents for peptide synthesis that are more efficient and less toxic than DMTS.
2. Application in Drug Discovery: DMTS can be used in drug discovery for the synthesis of peptides and modified proteins with potential therapeutic applications.
3. Synthesis of Novel Peptides: DMTS can be used for the synthesis of novel peptides with unique properties and functions.
Conclusion:
3-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}-2,4-pentanedione is a chemical compound used in scientific research for various purposes such as peptide synthesis, DNA sequencing, and chemical modification of proteins. It is a highly efficient activating agent for peptide synthesis and provides high yields of peptide products. However, it is toxic and has limited solubility in water. Future research directions include the development of new activating agents, application in drug discovery, and synthesis of novel peptides.
合成方法
The synthesis of 3-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}-2,4-pentanedione involves the reaction of 4,6-dimethoxy-1,3,5-triazin-2-amine with 2,4-pentanedione-1-thiol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is obtained after purification by column chromatography.
科学研究应用
3-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}-2,4-pentanedione is used in scientific research for various purposes such as:
1. Peptide Synthesis: DMTS is used as an activating agent in peptide synthesis. It is used to activate carboxylic acids for the formation of peptide bonds.
2. DNA Sequencing: DMTS is used in DNA sequencing as a reagent for the cleavage of DNA strands. It is used to generate fragments of DNA for sequencing.
3. Chemical Modification of Proteins: DMTS is used for the chemical modification of proteins. It is used to modify the thiol groups of cysteine residues in proteins.
属性
IUPAC Name |
3-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]sulfanyl]pentane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O3S/c1-6(16)8(7(2)17)19-11-13-9(15(3)4)12-10(14-11)18-5/h8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPJYIVNMOETEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C)SC1=NC(=NC(=N1)OC)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5888544.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine](/img/structure/B5888548.png)
![7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5888553.png)
![4-methyl-2-(3-pyridinylmethyl)-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5888579.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5888583.png)
![2-({[(2-phenylethyl)amino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5888587.png)


![(3,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5888609.png)
![N-[4-(aminocarbonyl)phenyl]-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B5888625.png)
![2-(trifluoromethyl)benzaldehyde O-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]oxime](/img/structure/B5888631.png)
![N-(4-acetylphenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5888634.png)
![2-amino-4-(3,4-dimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5888646.png)